molecular formula C7H11F2N3 B2380427 (2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine CAS No. 1551863-96-7

(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine

Cat. No.: B2380427
CAS No.: 1551863-96-7
M. Wt: 175.183
InChI Key: QFISUXSIVBGPCW-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine is a chemical compound with the molecular formula C7H11F2N3. It is characterized by the presence of a difluoroethyl group and an imidazole ring, which are connected through a methylamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine typically involves the reaction of 2,2-difluoroethylamine with a suitable imidazole derivative. One common method is the alkylation of 1-methyl-1H-imidazole-5-carbaldehyde with 2,2-difluoroethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .

Scientific Research Applications

(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine is largely dependent on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors through its imidazole ring, which can mimic the structure of natural substrates or ligands. The difluoroethyl group can enhance the compound’s metabolic stability and binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine is unique due to the combination of the difluoroethyl group and the imidazole ring, which confer both metabolic stability and biological activity. This makes it a valuable compound in the development of new pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

2,2-difluoro-N-[(3-methylimidazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3/c1-12-5-11-3-6(12)2-10-4-7(8)9/h3,5,7,10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFISUXSIVBGPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CNCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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